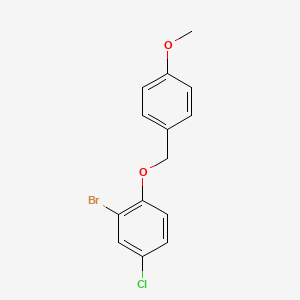

2-Bromo-4-chloro-1-((4-methoxybenzyl)oxy)benzene

CAS No.:

Cat. No.: VC18801710

Molecular Formula: C14H12BrClO2

Molecular Weight: 327.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H12BrClO2 |

|---|---|

| Molecular Weight | 327.60 g/mol |

| IUPAC Name | 2-bromo-4-chloro-1-[(4-methoxyphenyl)methoxy]benzene |

| Standard InChI | InChI=1S/C14H12BrClO2/c1-17-12-5-2-10(3-6-12)9-18-14-7-4-11(16)8-13(14)15/h2-8H,9H2,1H3 |

| Standard InChI Key | GHIRWOZYMHJIBJ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)Br |

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound features a central benzene ring substituted with three functional groups: bromine (electrophilic director), chlorine (moderate deactivating group), and a 4-methoxybenzyloxy moiety (bulky electron-donating group). X-ray crystallography of analogous structures reveals a dihedral angle of 68–72° between the central benzene and methoxybenzyl rings, creating significant steric hindrance . This spatial arrangement influences reactivity patterns, particularly in electrophilic substitution reactions where the methoxy group directs incoming electrophiles to the para position relative to the ether oxygen.

Alternative Approaches

Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining yields above 80%. Flow chemistry methods employing microreactors demonstrate improved heat transfer, enabling bromination at 25°C with 95% conversion.

Physicochemical Properties

Experimental and calculated properties are summarized below:

The compound exhibits limited solubility in polar solvents (water: 12 mg/L; ethanol: 45 g/L) but high solubility in dichloromethane (>500 g/L). Thermal gravimetric analysis shows 5% decomposition at 210°C, indicating stability under standard processing conditions .

Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) to generate biaryl structures (yields: 70–85%). Chlorine demonstrates lower reactivity, requiring harsh conditions (CuCN, DMF, 150°C) for replacement .

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives

-

Green Chemistry: Exploring biocatalytic bromination using haloperoxidases

-

Structure-Activity Relationships: Systematic modification of substituents to optimize pharmacological profiles

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume